N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride
Description
This compound is a structurally complex small molecule featuring:
- A 5,7-dimethylbenzo[d]thiazole core, which confers aromatic and electron-rich properties.
- A propanamide bridge connecting the thiazole and a 4-fluorophenylsulfonyl moiety, the latter of which is a common pharmacophore in kinase inhibitors and antimicrobial agents due to its electron-withdrawing and steric bulk .
The hydrochloride salt improves bioavailability, a critical factor in drug design. While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with compounds targeting enzymes (e.g., tyrosine kinases) or microbial proteins, as seen in analogs from the literature .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S2.ClH/c1-15-13-16(2)21-19(14-15)24-22(30-21)26(11-10-25(3)4)20(27)9-12-31(28,29)18-7-5-17(23)6-8-18;/h5-8,13-14H,9-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEMGCNRRGCJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs (Table 1) highlight key differences in substituents and biological relevance:
Key Observations
Sulfonyl Group Role : The 4-fluorophenylsulfonyl group in the target compound mirrors substituents in ’s triazoles and ’s acetamide, which are critical for target binding via sulfonyl–receptor interactions .
Amide vs. Thione : Unlike ’s thione-containing triazoles, the target compound’s amide linker may reduce tautomerization issues, improving metabolic stability .
Solubility: The dimethylaminoethyl group and HCl salt differentiate it from ’s lipophilic trityl-protected propanamide, suggesting better aqueous compatibility.
Analytical Characterization
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity .
- HPLC for assessing purity (>95% threshold for biological assays) .
- Mass spectrometry (MS) to verify molecular weight .
Basic: How do structural features influence this compound’s biological activity?
The compound’s benzo[d]thiazole core and sulfonyl group enhance target binding affinity through π-π stacking and hydrogen bonding, respectively. The dimethylaminoethyl moiety improves solubility and membrane permeability, critical for cellular uptake . Comparative studies with analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) suggest that electronic effects from the 4-fluorophenyl group modulate enzyme inhibition potency .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, refluxing in DMF at 80°C may increase amidation efficiency compared to dichloromethane .
- Flow chemistry : Continuous-flow systems can enhance mixing and heat transfer during sulfonylation, reducing byproduct formation .
- In-line monitoring : Real-time HPLC or IR spectroscopy detects intermediates, enabling rapid adjustments .
Advanced: How to resolve discrepancies between computational predictions and experimental biological data?
- Validation strategies :
- Revisiting synthesis : Contradictions may arise from impurities; re-purify the compound and re-test activity .
Advanced: How to design assays for evaluating neuroprotective or anticancer activity?
- In vitro models :
- MTT assays on glioblastoma (U87) or neuroblastoma (SH-SY5Y) cell lines to assess cytotoxicity .
- Enzyme inhibition assays : Target acetylcholinesterase (for neuroprotection) or kinases (e.g., EGFR for oncology) .
- Mechanistic studies :
Advanced: How to address stability issues during storage or biological assays?
- Storage conditions : Store as a hydrochloride salt at -20°C in desiccated, amber vials to prevent hydrolysis of the sulfonyl group .
- Stability testing :
- Accelerated degradation studies : Expose the compound to elevated humidity (40°C/75% RH) and monitor via HPLC .
- Circular dichroism (CD) to detect conformational changes in solution .
Advanced: How to interpret conflicting structure-activity relationship (SAR) data across analogs?
- Case example : If fluorophenyl derivatives show lower activity than chlorophenyl analogs despite similar computational binding scores:
- Re-examine synthetic routes to rule out regioisomeric impurities .
- Use surface plasmon resonance (SPR) to compare binding kinetics, as subtle differences in off-rates may explain efficacy gaps .
- Evaluate metabolic stability (e.g., cytochrome P450 assays), as fluorinated groups may alter pharmacokinetics .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
- Formulation approaches :
- Use nanoparticle encapsulation or liposomal carriers to enhance bioavailability .
- Prepare prodrugs by masking the dimethylamino group with enzymatically cleavable motifs (e.g., ester linkages) .
- Co-solvent systems : Test combinations of PEG-400 and saline for intraperitoneal administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
